molecular formula C6H4BrCl2N B1288403 3-Bromo-2,6-dichloroaniline CAS No. 943830-82-8

3-Bromo-2,6-dichloroaniline

Cat. No.: B1288403
CAS No.: 943830-82-8
M. Wt: 240.91 g/mol
InChI Key: JALFSYRRNYYSQQ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloroaniline: is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and chlorine atoms at the 3rd, 2nd, and 6th positions, respectively. This compound is a colorless or white solid and is used in various chemical applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dichloroaniline typically involves the bromination of 2,6-dichloroaniline. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction can produce different brominated or chlorinated compounds .

Scientific Research Applications

Chemistry: 3-Bromo-2,6-dichloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also employed in the preparation of other brominated and chlorinated aniline derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It is also investigated for its potential use in the development of pharmaceuticals .

Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides. It serves as a building block for the synthesis of active ingredients in these products .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloroaniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,6-Dichloroaniline: Similar structure but lacks the bromine atom.

    3,4-Dichloroaniline: Chlorine atoms are at different positions.

    4-Bromo-2,6-dichloroaniline: Bromine atom is at a different position.

Uniqueness: 3-Bromo-2,6-dichloroaniline is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-bromo-2,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALFSYRRNYYSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600944
Record name 3-Bromo-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-82-8
Record name 3-Bromo-2,6-dichlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943830-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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